molecular formula C25H26N2O3 B048237 Aurantiamide CAS No. 58115-31-4

Aurantiamide

Cat. No.: B048237
CAS No.: 58115-31-4
M. Wt: 402.5 g/mol
InChI Key: KSVKECXWDNCRTM-GOTSBHOMSA-N
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Mechanism of Action

Target of Action

Aurantiamide primarily targets cathepsin K (CTSK) and matrix metallopeptidase 9 (MMP9) . These proteins play a significant role in the regulation of osteoporosis . This compound also interacts with formyl peptide receptor 1 (FPR1) , a key regulator of the inflammatory environment .

Mode of Action

This compound interacts with its targets, leading to various changes. It inhibits cysteine proteinases, particularly cathepsin L and B . It also acts as an antagonist for FPR1, modulating innate immunity and potentially treating inflammatory diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the activation of NF-κB and PI3K/AKT phosphorylation , which are involved in inflammation and cell survival. By inhibiting CTSK and MMP9, this compound impacts biological processes and signaling pathways associated with the regulation of osteoporosis .

Pharmacokinetics

This compound and its derivative, this compound acetate, are rapidly absorbed following oral administration, achieving peak concentration around 0.2 hours . Their metabolism varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This indicates that there is no long-term accumulation in the tissues .

Result of Action

This compound has several molecular and cellular effects. It significantly reduces lung pathological changes, water-to-dry (W/D) ratio, myeloperoxidase (MPO) activity, and protein content . It also results in a significant reduction in the number of total cells, neutrophils, and proinflammatory cytokines in the bronchoalveolar lavage fluid (BALF) after lipopolysaccharide (LPS) stimulation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the inflammatory environment can affect the interaction of this compound with FPR1

Biochemical Analysis

Biochemical Properties

Aurantiamide plays a significant role in biochemical reactions. It interacts with endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in vascular homeostasis . The nature of these interactions involves the modulation of eNOS expression and activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating eNOS expression, which in turn affects vascular fluidity and the production of reactive oxygen and nitrogen species (ROS/RNS) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as eNOS, leading to changes in enzyme activity and gene expression . This results in decreased ROS/RNS production and improved endothelial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to improve endothelium-mediated relaxation and decrease renovascular ROS/RNS production in hypertensive rats . Long-term effects on cellular function have also been observed, including increased eNOS protein expression in aorta and human umbilical vein endothelial cells (HUVEC) at non-toxic doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model of renovascular arterial hypertension, this compound treatment significantly decreased mean blood pressure . No toxic or adverse effects were reported at the administered doses .

Metabolic Pathways

This compound is involved in the nitric oxide signaling pathway, where it interacts with eNOS . This interaction can affect metabolic flux and metabolite levels, particularly those related to nitric oxide production .

Transport and Distribution

Its effects on eNOS expression suggest that it may interact with cellular transporters or binding proteins .

Subcellular Localization

Given its interaction with eNOS, it is plausible that this compound may be localized to areas of the cell where eNOS is present .

Chemical Reactions Analysis

Types of Reactions: Aurantiamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include this compound acetate and other derivatives that exhibit enhanced pharmacological activities .

Biological Activity

Aurantiamide, a compound derived from the edible plant Portulaca oleracea (purslane), has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Pharmacokinetics and Biodistribution

A study on the pharmacokinetics of this compound and its acetate form demonstrated rapid absorption after oral administration in rats, with peak plasma concentrations (Cmax) occurring approximately 0.2 hours post-administration. The study employed a validated UHPLC-MS/MS method to quantify the compound in plasma and various tissues, revealing a significant decrease in concentration by 90% within four hours, indicating minimal long-term tissue accumulation .

Anti-Inflammatory Properties

Mechanism of Action:
this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component in neuroinflammation. In a study involving APP/PS1 mice, this compound was administered at doses of 10 mg/kg and 20 mg/kg. Results indicated that it reduced M1 polarization of microglia and improved cognitive function as measured by the Morris Water Maze test .

Cytokine Modulation:
In another investigation, this compound acetate (AA) was found to significantly reduce pro-inflammatory cytokines in a mouse model of acute lung injury induced by lipopolysaccharides (LPS). AA pretreatment decreased neutrophil infiltration and inflammatory markers, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

This compound acetate has demonstrated promising anticancer effects, particularly against malignant gliomas. Research indicated that it inhibited cell viability in U87 and U251 glioma cell lines in a dose- and time-dependent manner. The compound induced autophagic flux blockage and mitochondrial dysfunction, leading to increased autophagosome accumulation within treated cells .

Table 1: Summary of this compound's Anticancer Effects

Cell LineConcentration Range (μM)Effect on Cell ViabilityMechanism
U870-100Significant reductionAutophagic flux blockage
U2510-100Significant reductionMitochondrial dysfunction

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of Alzheimer's disease. It promotes M2 polarization of microglial cells, which is associated with anti-inflammatory responses and improved cognitive abilities in mice . The signaling pathway involved includes STAT6 activation, which plays a crucial role in mediating these effects .

Case Studies

  • Study on Cognitive Function Improvement:
    • Objective: To assess the impact of this compound on cognitive decline in Alzheimer's disease models.
    • Findings: this compound treatment led to enhanced cognitive performance and modulation of microglial polarization towards an anti-inflammatory state.
  • Lung Inflammation Model:
    • Objective: To evaluate the protective effects of AA against LPS-induced lung injury.
    • Results: AA significantly reduced lung inflammation markers and improved histopathological outcomes.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVKECXWDNCRTM-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90893261
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58115-31-4
Record name N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurantiamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90893261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of aurantiamide acetate?

A1: this compound acetate exhibits a range of biological activities, including:

  • Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
  • Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
  • Antinociceptive activity: this compound acetate has demonstrated pain-reducing effects. []

Q2: How does this compound acetate exert its anticancer effects?

A2: Research suggests that this compound acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, this compound acetate could potentially induce cell death in cancer cells.

Q3: Does this compound acetate interact with specific molecular targets?

A3: Yes, this compound acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.

Q4: What is the role of NLRP3 inflammasome in this compound's activity?

A4: Research indicates that this compound can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.

Q5: How does this compound affect microglial cells?

A5: Studies have shown that this compound can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for this compound in neurodegenerative diseases.

Q6: What is the molecular formula and weight of this compound acetate?

A6: The molecular formula of this compound acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []

Q7: What spectroscopic techniques are used to characterize this compound acetate?

A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of this compound acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.

Q8: What is the absolute configuration of this compound acetate from marine organisms?

A8: The absolute configuration of this compound acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []

Q9: How do structural modifications of this compound acetate affect its biological activity?

A9: Modifications to the N-terminal substitution and the amino acid residue of this compound acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.

Q10: Have any hybrid molecules incorporating this compound acetate been developed?

A10: Yes, researchers have synthesized hybrid molecules combining this compound acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].

Q11: What is known about the pharmacokinetics of this compound and this compound acetate?

A11: A study in rats revealed that this compound and this compound acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.

Q12: Have any biomarkers been identified for monitoring this compound acetate's therapeutic effects?

A12: While specific biomarkers for this compound acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with this compound acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].

Q13: How is computational chemistry being utilized in this compound research?

A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of this compound and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.

Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A14: Yes, QSAR models have been developed to predict the biological activity of this compound derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.

Q15: What is known about the toxicity and safety profile of this compound acetate?

A15: While this compound acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.

Q16: From which natural sources are this compound and its acetate derivative obtained?

A16: this compound and this compound acetate have been isolated from various plant sources, including:

  • Clematis terniflora DC []
  • Portulaca oleracea L. (purslane) []
  • Hedyotis corymbosa Lamk. []
  • Caloglossa leprieurii (red alga) []
  • Dianthus superbus []
  • Aspergillus penicilloides (fungus) []
  • Gomphrena celosioides []
  • Murraya exotica []
  • Houttuynia cordata []
  • Cichorium intybus L. []
  • Cordyceps sinensis []
  • Nerviliae fordii []
  • Selaginella involven Spring []
  • Ligularia narynensis []
  • Arisaema erubescens []
  • Sigmadocia cymiformis Esper (marine sponge) []
  • Dregea volubilis []
  • Areca catechu []
  • Viola yedoensis [, ]
  • Inula cappa []
  • Vitex leptobotrys []
  • Rhizoma Iridis Tectori []
  • Angiopteris fokiensis []
  • Artemisia lactiflora []
  • Crateva adansonii DC []
  • Gomphrena agrestis []

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